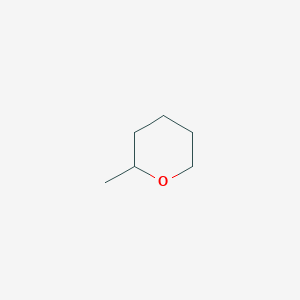

2-Methyltetrahydropyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDQLHBVNXARAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906150 | |

| Record name | 2-Methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10141-72-7 | |

| Record name | 2-Methyltetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyltetrahydropyran: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydropyran, a cyclic ether, is a valuable compound in organic synthesis, often utilized as a solvent and a key building block for more complex molecules. Its structural features and chemical properties make it a subject of interest in various chemical research and development areas, including pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of this compound.

Chemical Structure and Identification

This compound is a saturated heterocyclic compound with a six-membered ring containing one oxygen atom and a methyl substituent at the 2-position.

| Identifier | Value |

| IUPAC Name | 2-methyloxane[1][2] |

| Other Names | Tetrahydro-2-methyl-2H-pyran, Tetrahydro-2-methylpyran[3] |

| CAS Number | 10141-72-7[3] |

| Molecular Formula | C₆H₁₂O[3][4] |

| SMILES | C1(C)OCCCC1[5] |

| InChI | InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3[3][5] |

| InChIKey | YBDQLHBVNXARAU-UHFFFAOYSA-N[3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid with a characteristic weak ether-like and sweet odor.[6] It is also a flammable liquid and should be handled with appropriate safety precautions.[6]

| Property | Value | Source(s) |

| Molecular Weight | 100.16 g/mol | [1][4] |

| Boiling Point | 101-103 °C (at 758 Torr) | [4] |

| 107.3 °C (at 760 mmHg) | [7] | |

| Melting Point | Not available | [8] |

| Density | 0.868 g/cm³ (at 11 °C) | [4] |

| 0.852 g/cm³ | [7] | |

| Solubility | Information on quantitative solubility in common solvents is not readily available. However, it is described as having high solubility.[4] The related compound, 2-methyltetrahydrofuran, is not miscible with water. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the intramolecular Williamson ether synthesis from 6-chloro-2-hexanol.[6] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to form the cyclic ether.[6]

Experimental Protocol: Intramolecular Williamson Ether Synthesis

This protocol details the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol.[6]

Materials:

-

6-chloro-2-hexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous THF (40 mL) to the flask, and stir the suspension.

-

Substrate Addition: Prepare a solution of 6-chloro-2-hexanol (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of NaH in THF at 0 °C (using an ice bath).

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

After the reaction is complete, cool the flask to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation to yield 2-methyl-tetrahydropyran.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Specific, detailed ¹H NMR data with chemical shifts, multiplicities, and coupling constants for this compound is not readily available in the provided search results. However, related structures show characteristic signals for the methyl group and the protons on the tetrahydropyran (B127337) ring. | Spectral data for this compound is available, allowing for the identification of the six unique carbon atoms in the molecule.[5] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of C-H and C-O stretching and bending vibrations. A digitized IR spectrum is available from the NIST Mass Spectrometry Data Center.[9]

| Wavenumber (cm⁻¹) | Assignment |

| ~2850-3000 | C-H stretching vibrations of the CH₂, and CH₃ groups |

| ~1450 | C-H bending vibrations |

| ~1000-1150 | C-O-C stretching vibration of the ether linkage |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization mass spectrum is available from the NIST WebBook.[3]

| m/z | Assignment |

| 100 | Molecular ion (M⁺) |

| 85 | Loss of a methyl group ([M-CH₃]⁺) |

| 43, 41 | Further fragmentation of the ring |

Safety and Handling

This compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[6] It may cause skin and eye irritation upon contact.[6] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical. It is important to work in a well-ventilated area to avoid inhalation of vapors.[6] Care should be taken during storage to prevent leakage and avoid contact with incompatible substances.[6]

References

- 1. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Methyloxane | C6H12O | CID 139099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. TETRAHYDRO-2-METHYL-2H-PYRAN [chembk.com]

- 5. This compound(10141-72-7) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyltetrahydropyran (CAS No: 10141-72-7), a cyclic ether utilized as a solvent in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental reproducibility, and clear visualization of related chemical processes.

Core Physical and Chemical Properties

This compound is a colorless liquid with a faint, ether-like, sweet odor.[1] Its fundamental properties are summarized below, providing a baseline for its application in experimental settings.

| Physical Property | Value | Conditions / Notes | Source |

| Molecular Formula | C₆H₁₂O | [1][2] | |

| Molecular Weight | 100.16 g/mol | [2] | |

| Density | 0.852 g/cm³ | [2] | |

| 0.868 g/cm³ | @ 11 °C | ||

| Boiling Point | 101-103 °C | @ 758 Torr | [1] |

| 107.3 °C | @ 760 mmHg | [2] | |

| Melting Point | Not Available | ||

| Refractive Index | 1.414 | [2] | |

| Vapor Pressure | 31.8 mmHg | @ 25 °C | [2] |

| LogP | 1.575 | Octanol/Water Partition Coefficient | [2][3] |

| Appearance | Colorless Liquid |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point via Simple Distillation

The boiling point is a critical indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4]

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head (still head)

-

Thermometer with adapter

-

Condenser

-

Receiving flask

-

Boiling chips

-

Clamps and stands

Procedure:

-

Assembly: Construct a simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[4]

-

Sample Preparation: Add a measured volume of this compound and a few boiling chips to the round-bottom flask to ensure smooth boiling.

-

Heating: Begin gently heating the flask with the heating mantle.

-

Equilibration: Observe the vapor rising and condensing. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[4]

-

Measurement: The boiling point is the stable temperature reading on the thermometer observed during a steady distillation rate (i.e., when condensate is consistently forming and dripping into the receiving flask).[4]

-

Recording: Record the temperature range from the first drop collected to the last, along with the atmospheric pressure.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property.[5]

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask or pycnometer (e.g., 10 mL)

-

Temperature-controlled water bath or thermometer

Procedure:

-

Measure Mass of Empty Flask: Accurately weigh a clean, dry volumetric flask or pycnometer.

-

Fill with Sample: Fill the flask with this compound precisely to the calibration mark. Ensure the exterior of the flask is dry.

-

Equilibrate Temperature: Place the filled flask in a water bath to bring the sample to a specific temperature (e.g., 20 °C), as density is temperature-dependent.

-

Measure Mass of Filled Flask: Reweigh the flask containing the sample.

-

Calculation:

-

Mass of sample = (Mass of filled flask) - (Mass of empty flask)

-

Density = Mass of sample / Volume of flask

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a highly sensitive property related to purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol) and soft tissue

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Temperature Control: Ensure the refractometer prisms are at the desired temperature (e.g., 20 °C) using the water circulator.

-

Sample Application: Place a few drops of this compound onto the lower prism and close it securely.

-

Measurement: Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Perform multiple readings and average the results.

Determination of Solubility

Solubility is assessed by observing the miscibility of a solute in a solvent, governed by the principle of "like dissolves like."[5] As a cyclic ether, this compound has intermediate polarity.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, hexane, toluene).

-

Mixing: In a test tube, combine a measured volume of this compound (e.g., 1 mL) with an equal volume of the test solvent.

-

Observation: Agitate the mixture thoroughly. Observe whether a single, clear, homogeneous phase forms (miscible) or if two distinct layers remain (immiscible). The formation of a cloudy emulsion indicates partial solubility.

-

Categorization: Classify the solubility as miscible, partially soluble, or insoluble for each solvent tested.

Relevant Synthetic Pathway: Intramolecular Williamson Ether Synthesis

This compound can be synthesized via the intramolecular cyclization of a haloalcohol, such as 6-chloro-2-hexanol. This reaction is a classic example of the Williamson ether synthesis.[6]

The process involves two primary steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of the haloalcohol, forming a reactive alkoxide intermediate.[6]

-

Intramolecular Sₙ2 Attack: The newly formed alkoxide then acts as a nucleophile, attacking the carbon atom bearing the halide in an intramolecular Sₙ2 reaction. This displaces the halide and closes the ring, forming the tetrahydropyran (B127337) structure.[6]

The general workflow, from starting material to purified product, is outlined below.

References

A Comprehensive Technical Guide to 2-Methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydropyran, a cyclic ether, serves as a notable solvent in organic synthesis and as a structural motif in various natural products. Its physicochemical properties make it a subject of interest in chemical research and development. This technical guide provides an in-depth overview of 2-Methyltetrah_ydropyran, including its chemical identity, physical and chemical properties, a detailed synthesis protocol, and safety information.

Chemical Identity and Properties

Molecular Formula: C₆H₁₂O[1][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Weight | 100.159 | g/mol [3] |

| Density | 0.852 | g/cm³[1] |

| Boiling Point | 107.3 | °C at 760 mmHg[1] |

| Flash Point | 11 | °C[1] |

| Refractive Index | 1.414 | |

| Vapor Pressure | 31.8 | mmHg at 25°C[1] |

| LogP | 1.57540 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the intramolecular cyclization of a haloalcohol, specifically 6-chloro-2-hexanol, via an intramolecular Williamson ether synthesis.[3]

Experimental Protocol: Intramolecular Williamson Ether Synthesis of this compound[3]

Materials:

-

6-chloro-2-hexanol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Substrate: A solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath).

-

Reaction: Following the complete addition of the substrate, the reaction mixture is allowed to warm to room temperature and is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, the flask is cooled to 0 °C.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

-

The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as a solvent in organic synthesis.[4] Its cyclic ether structure is a key motif found in a variety of natural products, making its synthesis and reactions relevant to medicinal chemistry and drug discovery. While not as extensively studied as its analogue, 2-methyltetrahydrofuran (B130290) (2-MeTHF), for "green" applications, its properties suggest potential as an alternative solvent in certain chemical processes.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information on this compound for professionals in research and drug development. The summarized data, detailed experimental protocol, and synthesis workflow diagram offer a comprehensive resource for understanding and utilizing this compound in a laboratory setting. Further research into its applications, particularly as a green solvent, may unveil new opportunities for its use in sustainable chemical processes.

References

The Future of Green Chemistry: A Technical Guide to the Synthesis of 2-Methyltetrahydropyran from Renewable Resources

A comprehensive overview for researchers, scientists, and drug development professionals on the sustainable production of a key industrial solvent.

2-Methyltetrahydropyran (2-MTHF), a bio-derived solvent, is rapidly gaining prominence as a sustainable alternative to conventional petrochemical-based solvents. Its favorable properties, including high boiling point, low water miscibility, and stability, make it an attractive option for a wide range of applications in the pharmaceutical, fine chemical, and biofuel industries.[1] This technical guide provides an in-depth analysis of the core methodologies for synthesizing 2-MTHF from renewable biomass, focusing on the two primary platform molecules: levulinic acid and furfural (B47365).

Synthesis of this compound from Levulinic Acid

The conversion of levulinic acid (LA), a versatile platform chemical derived from the acid-catalyzed degradation of C6 sugars in lignocellulosic biomass, to 2-MTHF is a multi-step process involving hydrogenation and cyclization reactions.[2] The general pathway proceeds through the formation of γ-valerolactone (GVL) and 1,4-pentanediol (B150768) (1,4-PDO) as key intermediates.

Catalytic Pathways and Mechanisms

The synthesis of 2-MTHF from levulinic acid typically involves a cascade of hydrogenation and dehydration reactions, as illustrated below. The process is critically dependent on the catalytic system employed, which must be capable of facilitating both the reduction of carboxylic acids and ketones, as well as the subsequent cyclization.

Caption: Reaction pathway for the synthesis of 2-MTHF from levulinic acid.

Bifunctional catalysts, possessing both metal sites for hydrogenation and acidic sites for dehydration, are often employed to drive the reaction cascade efficiently.[3] Common catalytic systems include noble metals like ruthenium and palladium, as well as non-noble metal combinations such as nickel-copper, supported on various materials like carbon, alumina, and zeolites.[4][5]

Quantitative Data on Catalytic Performance

The efficiency of the conversion of levulinic acid to 2-MTHF is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. The following tables summarize the performance of various catalytic systems.

Table 1: Performance of Various Catalysts in the Conversion of Levulinic Acid to this compound

| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Reaction Time (h) | LA Conversion (%) | 2-MTHF Yield (%) | Reference |

| Ru-N-Triphos complex | - | 150 | 65 | 25 | >99 | 87 | |

| Ni-Cu | Al2O3-ZrO2 | 220 | 50 | 6 | 100 | 99.8 | [3] |

| Ni-Cu | Al2O3 | 250 | 70 | 5 | >95 | 56 | [5] |

| Cu | SiO2 | 265 | 10 | - | 100 | 64 | [5] |

| Ru | C | 90 | 45 | 6 | 95 | - (GVL) | [4] |

Note: The yield of 2-MTHF is not always reported directly, with some studies focusing on the intermediate GVL.

Experimental Protocols

1.3.1. Catalyst Preparation: Ni-Cu/Al2O3-ZrO2 via Impregnation

This protocol describes the synthesis of a highly active and selective Ni-Cu bimetallic catalyst supported on a mixed oxide support.[3]

-

Support Preparation (Al2O3-ZrO2): A mesoporous Al2O3-ZrO2 support with a desired Al:Zr molar ratio (e.g., 9:1) is prepared using a sol-gel method.

-

Impregnation: The Al2O3-ZrO2 support is impregnated with an aqueous solution containing calculated amounts of nickel(II) nitrate (B79036) hexahydrate (Ni(NO3)2·6H2O) and copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) to achieve the target metal loading (e.g., 10 wt% Ni, 10 wt% Cu).

-

Drying: The impregnated support is dried in an oven at 120°C for 12 hours.

-

Calcination: The dried material is calcined in air at 500°C for 4 hours to decompose the metal nitrate precursors to their respective oxides.

-

Reduction: Prior to the reaction, the calcined catalyst is reduced in a hydrogen flow (e.g., 5% H2 in N2) at a specific temperature (e.g., 500°C) for a set duration to obtain the active metallic species.

1.3.2. Hydrogenation of Levulinic Acid in a Batch Reactor

This procedure outlines the general steps for the catalytic hydrogenation of levulinic acid in a laboratory-scale batch reactor.

-

Reactor Loading: A high-pressure batch autoclave is charged with levulinic acid, a solvent (e.g., water or 1,4-dioxane), and the pre-reduced catalyst.

-

Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

-

Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to the target reaction temperature with constant stirring.

-

Reaction: The reaction is allowed to proceed for the specified duration. The pressure is maintained by supplying hydrogen as it is consumed.

-

Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

-

Product Analysis: The reaction mixture is filtered to remove the catalyst. The liquid products are then analyzed by techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of levulinic acid and the selectivity and yield of 2-MTHF and other products.

Synthesis of this compound from Furfural

Furfural, a key platform molecule derived from the dehydration of C5 sugars (pentoses) from hemicellulose, presents another important renewable route to 2-MTHF.[6] This pathway involves a series of hydrogenation steps to convert the aldehyde group and saturate the furan (B31954) ring.

Catalytic Pathways and Mechanisms

The conversion of furfural to 2-MTHF can proceed through two main routes, depending on the catalyst and reaction conditions. One route involves the initial hydrogenation of the aldehyde group to form furfuryl alcohol, followed by hydrogenolysis to 2-methylfuran, and subsequent hydrogenation of the furan ring. An alternative pathway involves the direct hydrogenolysis of the aldehyde group to 2-methylfuran, followed by ring hydrogenation.

Caption: Reaction pathways for the synthesis of 2-MTHF from furfural.

The choice of catalyst is crucial in directing the selectivity towards the desired pathway and minimizing the formation of byproducts such as tetrahydrofurfuryl alcohol and ring-opened products. Bimetallic catalysts, such as copper-palladium and iridium-nickel, have shown promise in achieving high yields of 2-MTHF.[7][8]

Quantitative Data on Catalytic Performance

The following table summarizes the performance of different catalytic systems for the conversion of furfural to 2-MTHF.

Table 2: Performance of Various Catalysts in the Conversion of Furfural to this compound

| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Reaction Time (h) | Furfural Conversion (%) | 2-MTHF Yield (%) | Reference |

| Cu-Pd | ZrO2 | 220 | (Transfer Hydrogenation) | 4 | >95 | 78.8 | [9] |

| Ir-Ni | C | 220 | 51.7 | - | 99 | ~74 (selectivity) | [8] |

| Ni-Co-Al | - | - | - | - | - | - | [10] |

| Ru | C | 90 | 12.5 | - | - | - | [11] |

| Ni | γ-Al2O3 | 160 | 35 | 2 | 98.35 | - (FFA) | [12] |

Note: Data for 2-MTHF yield is not always available, with some studies focusing on intermediate products like furfuryl alcohol (FFA).

Experimental Protocols

2.3.1. Catalyst Preparation: Bimetallic Cu-Pd/ZrO2

This protocol is based on the synthesis of a bimetallic catalyst for catalytic transfer hydrogenation.[7]

-

Support Preparation: Zirconium dioxide (ZrO2) is used as the support material.

-

Impregnation: The ZrO2 support is co-impregnated with an aqueous solution containing appropriate amounts of copper(II) chloride and palladium(II) chloride to achieve the desired metal loadings.

-

Drying: The impregnated support is dried in an oven at 110°C overnight.

-

Calcination: The dried material is calcined in air at a specified temperature (e.g., 500°C) for several hours.

-

Reduction: Before the reaction, the catalyst is reduced under a hydrogen flow at an elevated temperature to form the active metallic nanoparticles.

2.3.2. Vapor-Phase Hydrogenation of Furfural

This procedure outlines the general steps for the continuous vapor-phase hydrogenation of furfural.[13]

-

Experimental Setup: A fixed-bed reactor system is used, typically consisting of a vaporizer, a tubular reactor containing the catalyst bed, a condenser, and a product collection system.

-

Catalyst Loading: The reactor is packed with a known amount of the catalyst.

-

Catalyst Activation: The catalyst is activated in-situ by heating under a flow of hydrogen to the required reduction temperature.

-

Reaction: A liquid feed of furfural is vaporized and mixed with a hydrogen stream before entering the reactor. The reaction is carried out at a specific temperature and pressure.

-

Product Collection and Analysis: The reactor effluent is cooled in a condenser to liquefy the products, which are then collected. The gas and liquid phases are separated, and the products are analyzed using GC and GC-MS to determine conversion and selectivity.

Conclusion and Future Outlook

The synthesis of this compound from renewable resources, particularly levulinic acid and furfural, represents a significant advancement in the field of green chemistry. The development of efficient and robust catalytic systems is paramount to the economic viability of these processes. While significant progress has been made with both noble and non-noble metal catalysts, future research should focus on enhancing catalyst stability, reducing the reliance on precious metals, and optimizing reaction conditions for even higher yields and selectivities. The continued development of these sustainable synthetic routes will undoubtedly pave the way for the broader industrial adoption of 2-MTHF as a key green solvent and biofuel component, contributing to a more sustainable chemical industry.

References

- 1. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly efficient hydrogenation of levulinic acid into 2-methyltetrahydrofuran over Ni–Cu/Al2O3–ZrO2 bifunctional catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-Pot 2-Methyltetrahydrofuran Production from Levulinic Acid in Green Solvents Using Ni-Cu/Al2 O3 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vapor phase hydrogenation of furfural over nickel mixed metal oxide catalysts derived from layered double hydroxides (Journal Article) | OSTI.GOV [osti.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed - Google Patents [patents.google.com]

Spectroscopic Data of 2-Methyltetrahydropyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyltetrahydropyran (also known as 2-methyloxane), a heterocyclic compound of interest in various chemical and pharmaceutical applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. The information is structured to serve as a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct signals for each of the six carbon atoms.[5]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | 72.8 |

| C6 | 67.8 |

| C4 | 32.7 |

| C3 | 26.5 |

| C5 | 23.4 |

| CH₃ | 22.1 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by the presence of a strong C-O stretching vibration, a hallmark of ether compounds.[6][7]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2970 - 2850 | C-H stretching (alkane) | Strong |

| 1465 | C-H bending (alkane) | Medium |

| 1100 - 1050 | C-O stretching (ether) | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.[8]

| m/z | Relative Intensity (%) | Assignment |

| 100 | ~20 | Molecular Ion [M]⁺ |

| 85 | 100 | [M - CH₃]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | ~75 | [C₃H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Set the spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (typically 8-16 for a moderately concentrated sample).

-

Set an appropriate relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent peak or an internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Film (for neat liquids): Place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). The concentration will depend on the path length of the cell.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample holder (for liquid film) or the solvent-filled cell.

-

-

Data Acquisition:

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer. For volatile liquids, a direct injection or a gas chromatography (GC) inlet system is commonly used.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

-

Data Analysis:

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. This compound(10141-72-7) 13C NMR spectrum [chemicalbook.com]

- 6. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

- 7. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

- 8. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility and Miscibility of 2-Methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and miscibility of 2-Methyltetrahydropyran (2-MTHP), a versatile and increasingly popular solvent in chemical synthesis and drug development. Due to its favorable safety and environmental profile compared to other cyclic ethers like tetrahydrofuran (B95107) (THF), a thorough understanding of its solvent properties is crucial for its effective application. This document consolidates available data on the solubility of 2-MTHP in water and presents a predicted miscibility profile with common organic solvents based on its physicochemical properties. Detailed experimental protocols for the determination of solubility and miscibility are also provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound (2-MTHP)

This compound is a cyclic ether with the chemical formula C₆H₁₂O.[1] Its structure, featuring a six-membered tetrahydropyran (B127337) ring with a methyl group at the 2-position, imparts a unique combination of properties, including moderate polarity and a higher boiling point compared to THF.[1] These characteristics, coupled with its lower peroxide-forming tendency and better stability, make it an attractive alternative solvent for a variety of chemical transformations, including Grignard reactions, reductions, and transition metal-catalyzed couplings. In the context of drug development, its solvent properties are critical for reaction optimization, product purification, and formulation.

Solubility of this compound

Solubility in Water

The solubility of this compound in water is limited. This property is advantageous in many applications as it facilitates phase separation during aqueous workups.

| Temperature (°C) | Solubility in Water ( g/100 g) |

| 20 | 1.5 |

Note: Data sourced from various chemical suppliers and databases.

Predicted Miscibility with Organic Solvents

| Solvent | Predicted Miscibility | Rationale |

| Alcohols | ||

| Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding with the ether oxygen of 2-MTHP. |

| Ethanol | Miscible | Similar to methanol, expected to be fully miscible. |

| Ketones | ||

| Acetone | Miscible | Polar aprotic solvent with a similar polarity to 2-MTHP. |

| Aromatic Hydrocarbons | ||

| Toluene | Miscible | Nonpolar solvent, but the moderate polarity of 2-MTHP allows for miscibility. |

| Alkanes | ||

| Hexane (B92381) | Partially Miscible/Immiscible | The significant difference in polarity between the nonpolar hexane and the moderately polar 2-MTHP may lead to limited miscibility. |

| Chlorinated Solvents | ||

| Dichloromethane | Miscible | Polar aprotic solvent, expected to be fully miscible with 2-MTHP. |

Disclaimer: The miscibility data presented in this table is predicted based on the physicochemical properties of this compound and the general behavior of cyclic ethers. Experimental verification is strongly recommended for any critical application.

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of an organic liquid like 2-MTHP in water.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Separatory funnel

Procedure:

-

Prepare a series of saturated solutions by adding an excess of 2-MTHP to a known volume of deionized water in sealed flasks.

-

Equilibrate the flasks in a thermostatically controlled shaker bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the phases to separate.

-

Carefully extract a known volume of the aqueous phase, ensuring no undissolved 2-MTHP is transferred.

-

Dilute the aqueous sample to a suitable concentration with a solvent miscible with both water and 2-MTHP (if necessary for the analytical technique).

-

Analyze the concentration of 2-MTHP in the aqueous phase using a calibrated GC-FID or another appropriate analytical method.

-

Calculate the solubility in g/100 g of water.

Determination of Liquid-Liquid Miscibility

This protocol provides a method for qualitatively and quantitatively determining the miscibility of 2-MTHP with other organic solvents.

Materials:

-

This compound

-

Organic solvent to be tested

-

Graduated cylinders or burettes

-

Sealed test tubes or vials

-

Vortex mixer

Procedure (Qualitative):

-

In a clean, dry, sealed test tube, add a known volume (e.g., 2 mL) of 2-MTHP.

-

To the same test tube, add an equal volume of the organic solvent being tested.

-

Seal the test tube and vortex for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are observed.

-

Partially Miscible: The mixture may appear cloudy or form two layers after standing.

-

Procedure (Quantitative - for partially miscible liquids):

-

Prepare a series of mixtures of 2-MTHP and the other solvent in varying, known proportions in sealed vials.

-

Equilibrate the vials at a constant temperature.

-

For each mixture that forms two phases, carefully separate the two layers.

-

Determine the composition of each layer using an appropriate analytical technique (e.g., GC, NMR, or refractive index).

-

Plot the compositions on a ternary phase diagram (if a third component is involved) or a binary composition-temperature diagram to define the miscibility gap.

Applications in Drug Development

The solubility and miscibility of 2-MTHP are key to its utility in the pharmaceutical industry. Its ability to dissolve a range of organic molecules makes it a suitable reaction medium for the synthesis of active pharmaceutical ingredients (APIs). Furthermore, its limited water solubility is highly beneficial for extraction and purification processes, allowing for efficient separation of the product from aqueous phases, thereby reducing solvent waste and improving process efficiency.

Conclusion

This compound is a promising solvent for the chemical and pharmaceutical industries, offering a more sustainable and safer alternative to traditional cyclic ethers. While its solubility in water is low, it is predicted to be miscible with a wide array of common organic solvents. For applications requiring precise knowledge of its solvent properties, the experimental protocols provided in this guide can be employed to determine its solubility and miscibility under specific conditions. Further research into the quantitative miscibility of 2-MTHP with a broader range of solvents would be a valuable contribution to the field.

References

An In-depth Technical Guide to 2-Methyltetrahydropyran: Environmental Impact and Green Chemistry Aspects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyltetrahydropyran (2-MTHP) with a focus on its environmental and green chemistry profile. Given the limited direct data on 2-MTHP, this paper draws on comparative data from structurally similar cyclic ethers, such as 2-Methyltetrahydrofuran (2-MeTHF), Tetrahydrofuran (THF), and Cyclopentyl methyl ether (CPME), to evaluate its potential as a green solvent. This guide also presents a detailed experimental protocol for a known synthesis of 2-MTHP and proposes a potential bio-based synthetic route.

Introduction to this compound as a Potential Green Solvent

This compound (2-MTHP), a six-membered cyclic ether, is emerging as a potential green solvent alternative to conventional petroleum-derived solvents. Its advocacy as a "green" solvent is rooted in the broader interest in sustainable chemical processes within the pharmaceutical and chemical industries. The ideal green solvent should be derived from renewable resources, exhibit low toxicity, be biodegradable, and have a favorable lifecycle assessment. While 2-MTHP is not as extensively studied as its five-membered ring analogue, 2-MeTHF, its structural characteristics suggest it may offer unique and beneficial properties. This guide aims to consolidate the available information on 2-MTHP and provide a comparative analysis to guide future research and application.

Physicochemical and Solvent Properties: A Comparative Analysis

A solvent's utility and environmental impact are largely determined by its physical and chemical properties. Due to the scarcity of experimentally determined solvent parameters for 2-MTHP, the following tables present available data for 2-MTHP alongside those of commonly used and alternative cyclic ethers for a comprehensive comparison.

Table 1: General and Physical Properties of Selected Cyclic Ethers

| Property | This compound (2-MTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) |

| CAS Number | 10141-72-7 | 96-47-9 | 109-99-9 | 5614-37-9 |

| Molecular Formula | C₆H₁₂O | C₅H₁₀O | C₄H₈O | C₆H₁₂O |

| Molecular Weight ( g/mol ) | 100.16 | 86.13 | 72.11 | 100.16 |

| Boiling Point (°C) | 101-103 | 80.2 | 66 | 106 |

| Density (g/cm³ at 20°C) | 0.868 (at 11°C) | 0.854 | 0.889 | 0.860 |

| Flash Point (°C) | Not Available | -11 | -14 | -1 |

Data for 2-MTHP, 2-MeTHF, THF, and CPME are compiled from various chemical supplier and database sources.

Table 2: Comparative Solvent and Environmental Parameters

| Parameter | This compound (2-MTHP) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) |

| Hansen Solubility Parameters (MPa¹ᐟ²) | ||||

| δD (Dispersion) | Not Available | 16.8 | 16.8 | 16.6 |

| δP (Polar) | Not Available | 5.7 | 5.7 | 4.5 |

| δH (Hydrogen Bonding) | Not Available | 6.3 | 8.0 | 4.3 |

| Kamlet-Taft Parameters | ||||

| π* (Dipolarity/Polarizability) | Not Available | 0.41 | 0.58 | 0.30 |

| α (H-bond acidity) | Not Available | 0.00 | 0.00 | 0.00 |

| β (H-bond basicity) | Not Available | 0.48 | 0.55 | 0.48 |

| Water Solubility ( g/100g ) | Not Available | 14 (at 20°C) | Miscible | 1.1 (at 23°C) |

Comparative data for 2-MeTHF, THF, and CPME are sourced from published solvent selection guides and chemical literature. The absence of data for 2-MTHP highlights a significant knowledge gap.

Environmental Impact and Green Chemistry Profile

The "greenness" of a solvent is a multifactorial assessment that includes its origin, toxicity, biodegradability, and lifecycle impact.

3.1. Synthesis from Renewable Resources: A Proposed Pathway

A key aspect of a green solvent is its derivation from renewable feedstocks. While a direct bio-based synthesis for 2-MTHP is not yet established, a plausible route can be envisioned through the bio-based production of its precursors. 1,5-Hexanediol (B1582509), which has the same carbon backbone as 2-MTHP, can be conceptually produced from biomass-derived furfural. The subsequent cyclization of 1,5-hexanediol would yield tetrahydropyran, which could then be methylated. A more direct hypothetical route could involve the hydrogenation and cyclization of a C6 carbohydrate-derived intermediate.

An In-depth Technical Guide to the Safe Handling of 2-Methyltetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyltetrahydropyran (CAS No: 10141-72-7), a flammable liquid used as a solvent in organic synthesis.[1] Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[1] Contact with the skin or eyes may lead to irritation and inflammation.[1] Inhalation of vapors or aerosols should be avoided.[1] It is essential to handle this chemical with care to prevent exposure and mitigate fire risks.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [3] |

| Appearance | Colorless Liquid | [1] |

| Odor | Weak ether-like, sweet odor | [1] |

| Boiling Point | 107.3 °C at 760 mmHg | [2] |

| Flash Point | 11 °C | [2] |

| Density | 0.852 g/cm³ | [2] |

Toxicological and Hazard Information

Detailed toxicological data for this compound is not extensively documented in the provided search results. The primary known hazards are summarized here.

| Hazard Type | Description | Reference |

| Eye Contact | May cause irritation and inflammation. | [1] |

| Skin Contact | May cause irritation and inflammation. | [1] |

| Inhalation | Vapors and aerosols should be avoided. | [1] |

| Ingestion | No specific data available. |

Fire and Explosion Hazards

As a flammable liquid with a low flash point, this compound poses a significant fire hazard.

| Hazard Parameter | Value / Precaution | Reference |

| Flammability | Flammable Liquid. | [1] |

| Flash Point | 11 °C | [2] |

| Fire Extinguishing Media | Use dry chemical, CO₂, or alcohol-resistant foam. Water may be ineffective. | [4] |

| Hazardous Combustion Products | Produces poisonous gases in a fire. | [4] |

| Explosion Hazard | Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode in a fire. | [4] |

| Static Discharge | Vapors may be ignited by static electricity. All equipment must be grounded and bonded. | [5][6] |

Experimental Workflow and Hazard Mitigation

The following diagrams illustrate a standard workflow for handling flammable liquids and the interrelation of hazards associated with this compound.

Caption: General workflow for safely handling this compound.

Caption: Relationship between hazards for this compound.

Experimental Protocol: Safe Handling and Dispensing

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

6.1 Risk Assessment and Preparation

-

Conduct a thorough risk assessment for the planned experiment, identifying potential hazards.[7]

-

Review the Safety Data Sheet (SDS) for this compound.

-

Ensure all necessary materials, including the chemical, solvents, glassware, and designated hazardous waste containers, are readily available.[7]

-

Verify that a chemical safety shower and eyewash station are accessible and operational.[8]

6.2 Engineering Controls and Personal Protective Equipment (PPE)

-

All handling and dispensing of this compound must occur within a certified chemical fume hood to minimize vapor inhalation.[7][9]

-

Wear appropriate PPE, including:

-

Eye Protection: Chemical safety goggles with side shields or a full-face shield.[7] Standard safety glasses are insufficient.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., Viton™, Butyl rubber).[7] Always inspect gloves for integrity before use.[7]

-

Body Protection: A chemical-resistant laboratory coat, fully buttoned.[7][9]

-

6.3 Dispensing and Handling

-

Ensure all equipment is free from ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[5][6]

-

Ground and bond the container and receiving equipment to prevent static electricity discharge during transfer.[5][6]

-

Dispense the chemical carefully to avoid splashes and the generation of aerosols.[7]

-

Avoid contact with incompatible substances, such as strong oxidizing agents.[9]

6.4 Storage

-

Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1][9] Recommended storage is in a refrigerator at 2-8°C.[3]

-

Keep containers away from heat, sparks, open flames, and other ignition sources.[9]

-

Ensure containers are kept tightly closed to prevent leakage and potential peroxide formation, a common hazard with ethers.[1][6]

Emergency Procedures

7.1 Spill Management

-

Small Spills: Evacuate the immediate area. Absorb the spill with an inert material like sand or vermiculite.[7] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[7]

-

Large Spills: Evacuate the laboratory and follow the institution's emergency procedures.[7] Alert the appropriate emergency response team.

7.2 First Aid

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[10]

-

Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[10]

7.3 Waste Disposal

-

Dispose of waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.[7]

-

Do not mix with non-halogenated waste streams.[7] Store waste containers in a designated satellite accumulation area before collection by environmental health and safety personnel.[7]

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:10141-72-7 | Chemsrc [chemsrc.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nj.gov [nj.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

2-Methyltetrahydropyran: A Comprehensive Technical Guide to its Discovery, History, and Application as a Sustainable Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydropyran (2-MeTHP), a cyclic ether, has emerged as a prominent green solvent in the chemical and pharmaceutical industries. Its favorable safety profile, performance characteristics, and origin from renewable resources position it as a sustainable alternative to conventional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and key applications of 2-MeTHP, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

While the precise date and discoverer of this compound are not prominently documented in readily available literature, its development can be understood within the broader historical context of ether solvents. Ether, specifically diethyl ether, has been known since the 13th century and its synthesis was first described in 1540. The 19th century saw the elucidation of its chemical structure and the development of the Williamson ether synthesis, a fundamental method for preparing ethers that is still in use today.[1]

The 20th century witnessed the rise of various cyclic ethers as important solvents in organic synthesis. Tetrahydrofuran (THF), in particular, became a widely used solvent due to its excellent solvating properties for a broad range of compounds. However, concerns over the safety of THF, particularly its propensity to form explosive peroxides and its high miscibility with water complicating reaction work-ups, spurred the search for safer and more environmentally benign alternatives.

The impetus for the development and adoption of 2-MeTHP as a "green solvent" aligns with the principles of green chemistry, which gained significant traction in the 1990s.[2] A key driver for the interest in 2-MeTHP is its potential to be derived from renewable feedstocks such as corncobs and bagasse, which are agricultural waste products.[2][3] This bio-based origin, coupled with its advantageous physical and chemical properties, has led to its increasing adoption in both academic research and industrial processes as a more sustainable solvent choice.[3][4]

Synthesis of this compound

A common and illustrative laboratory-scale synthesis of this compound is achieved through an intramolecular Williamson ether synthesis. This method involves the cyclization of a haloalcohol, a reaction that is both efficient and demonstrative of fundamental organic chemistry principles.

Experimental Protocol: Intramolecular Williamson Ether Synthesis of this compound

Materials:

-

6-chloro-2-hexanol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium hydride (1.2 equivalents).

-

Anhydrous THF is added to create a suspension.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, the flask is cooled to 0 °C.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution to decompose any unreacted NaH.

-

The mixture is then transferred to a separatory funnel.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[5]

Reaction Workflow:

Physical and Chemical Properties

The utility of 2-MeTHP as a solvent is dictated by its unique physical and chemical properties, which are summarized and compared with other common solvents in the tables below.

General and Physical Properties

| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether | Dichloromethane (DCM) | Toluene |

| Molecular Formula | C₆H₁₂O[6] | C₄H₈O | C₄H₁₀O | CH₂Cl₂ | C₇H₈ |

| Molecular Weight ( g/mol ) | 100.16[6] | 72.11 | 74.12 | 84.93 | 92.14 |

| Boiling Point (°C) | 101-103[4] | 66 | 34.6 | 39.6 | 110.6 |

| Melting Point (°C) | - | -108.4 | -116.3 | -96.7 | -95 |

| Density (g/cm³ at 20°C) | 0.868[4] | 0.889 | 0.713 | 1.327 | 0.867 |

| Solubility in Water ( g/100g at 23°C) | 14[2] | Miscible | 6.9 | 1.3 | 0.05 |

Safety and Environmental Data

| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether | Dichloromethane (DCM) | Toluene |

| Flash Point (°C) | -11 | -14 | -45 | N/A | 4 |

| Autoignition Temperature (°C) | 270 | 321 | 160 | 556 | 480 |

| Peroxide Formation | Low | High | High | None | Low |

| Toxicity | Irritant | Irritant, CNS depressant | Narcotic, irritant | Carcinogen, irritant | Toxic, CNS depressant |

| Renewable Feedstock Origin | Yes[2] | No | No | No | No |

| Life Cycle GHG Emissions (kg CO₂ eq./kg solvent) | 0.150 (bio-based)[4] | 5.46 (petrochemical-based)[4] | - | - | - |

Key Applications in Organic Synthesis

2-MeTHP has found broad application as a solvent in a variety of organic reactions, often demonstrating superior performance compared to traditional solvents.[7]

Organometallic Reactions

2-MeTHP is an excellent solvent for organometallic reactions, including Grignard reactions, lithiations, and metal-catalyzed couplings.[2] Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.[8] Furthermore, its lower miscibility with water simplifies the work-up of these moisture-sensitive reactions.[8]

Logical Relationship for Solvent Choice in Grignard Reactions:

References

Methodological & Application

Application Notes and Protocols for 2-Methyltetrahydropyran and its Isomers as Green Solvents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl-substituted tetrahydropyrans, particularly 2-Methyltetrahydropyran (2-MeTHP) and its isomer 4-Methyltetrahydropyran (4-MeTHP), as environmentally benign solvents in organic synthesis. While research on 2-MeTHP is emerging, its isomer 4-MeTHP has been more extensively studied and serves as a valuable case study for the potential of this class of green solvents. These notes offer detailed protocols, comparative data, and workflow diagrams to facilitate their adoption in research and development.

Introduction to Methylated Tetrahydropyrans as Green Solvents

This compound and its isomers are promising alternatives to conventional, often hazardous, organic solvents.[1] Derived from renewable resources, they offer a favorable environmental profile, including lower toxicity and good biodegradability. Their physical properties, such as higher boiling points and reduced water miscibility compared to solvents like Tetrahydrofuran (THF), simplify reaction work-ups and solvent recovery, contributing to more sustainable chemical processes.[2][3] 4-MeTHP, in particular, has demonstrated broad applicability across a range of important organic transformations.[2]

Physicochemical Properties and Safety Information

A clear understanding of the physical and chemical properties of these solvents is crucial for their effective and safe implementation in the laboratory.

Table 1: Physicochemical Properties of 2-MeTHP, 4-MeTHP, and Comparison Solvents [2][4]

| Property | This compound (2-MeTHP) | 4-Methyltetrahydropyran (4-MeTHP) | Tetrahydrofuran (THF) |

| CAS Number | 10141-72-7 | 4717-96-8 | 109-99-9 |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₄H₈O |

| Molecular Weight ( g/mol ) | 100.16 | 100.16 | 72.11 |

| Boiling Point (°C) | ~107.3 | 108 | 66 |

| Melting Point (°C) | - | <-50 | -108.4 |

| Density (g/cm³ at 20°C) | 0.852 | 0.857 | 0.889 |

| Flash Point (°C) | 11 | - | -14 |

| Water Solubility | - | Low | Miscible |

Safety Profile:

This compound is a flammable liquid and should be handled with care, away from ignition sources.[1] It may cause skin and eye irritation.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should always be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Applications in Organic Synthesis

4-Methyltetrahydropyran has been successfully employed as a green solvent in a variety of common organic reactions, demonstrating its versatility and potential to replace conventional solvents.

Radical Reactions

4-MeTHP has been shown to be a suitable solvent for radical addition, reduction, and cyclization reactions. Its stability under these conditions is a notable advantage.[2]

Table 2: Performance of 4-MeTHP in a Radical Addition Reaction [2]

| Reaction | Solvent | Yield (%) |

| Radical addition of nBu₃SnH to 4-pentyn-1-ol (B147250) | 4-MeTHP | 95 |

Organometallic Reactions

The use of 4-MeTHP has been explored in Grignard reactions and other organometallic transformations, where it can serve as a substitute for traditional ethereal solvents.[2]

Palladium-Catalyzed Cross-Coupling Reactions

While specific data for 2-MeTHP in palladium-catalyzed reactions is limited, its isomer 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has been successfully used as a green solvent in Suzuki-Miyaura cross-coupling reactions.[5] The similar properties of methylated tetrahydropyrans suggest their potential in this important class of reactions. The workflow for a typical Suzuki-Miyaura coupling is outlined below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Biocatalysis and Enzymatic Reactions

Green solvents are increasingly being explored in biocatalysis to create more sustainable enzymatic processes. While specific protocols for 2-MeTHP are not widely available, 2-MeTHF has been shown to be a suitable medium for various enzymatic reactions, including those catalyzed by oxidoreductases.[6] The workflow for a typical enzymatic reaction is depicted below.

Caption: General workflow for a biocatalytic reaction using a green solvent system.

Experimental Protocols

The following protocols are adapted from a comprehensive study on the application of 4-Methyltetrahydropyran (4-MeTHP) as a reaction solvent and can serve as a starting point for the use of methylated tetrahydropyrans in various organic syntheses.[2]

Protocol 1: Radical Addition of n-Bu₃SnH to an Alkyne

Reaction:

Materials:

-

4-pentyn-1-ol (1.0 eq)

-

Azobisisobutyronitrile (AIBN) (0.2 eq)

-

n-Tributyltin hydride (nBu₃SnH) (1.3 eq)

-

4-Methyltetrahydropyran (4-MeTHP)

Procedure:

-

To a solution of 4-pentyn-1-ol in 4-MeTHP, add AIBN and nBu₃SnH.

-

Stir the reaction mixture at 90 °C for 2 hours.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: General Procedure for Solvent Recycling in a Radical Reaction

Procedure:

-

Set up the radical reaction in 4-MeTHP as described in Protocol 1.

-

After the reaction is complete, recover the solvent by distillation under reduced pressure.

-

Analyze the purity of the recovered solvent by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) before reuse.

Caption: Workflow for the recycling of 4-MeTHP solvent after a radical reaction.[2]

Conclusion

Methyl-substituted tetrahydropyrans, particularly 4-MeTHP, represent a versatile and sustainable class of solvents for a wide range of organic reactions. Their favorable physicochemical properties, combined with their derivation from renewable resources, make them attractive alternatives to conventional volatile organic compounds. The provided data and protocols offer a solid foundation for researchers to explore the application of these green solvents in their own synthetic endeavors, contributing to the development of more environmentally responsible chemical processes. Further research into the specific applications of 2-MeTHP is encouraged to fully realize the potential of this promising green solvent.

References

- 1. chembk.com [chembk.com]

- 2. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTHP | Isoprene Chemicals Division | Kuraray [isoprene.kuraray.com]

Application Notes: 2-Methyltetrahydropyran (2-MeTHP) as a High-Performance Solvent for Grignard Reactions

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The choice of solvent is critical, as it must solvate the Grignard reagent to form the reactive complex while remaining inert. While traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common, they present challenges such as low boiling points and high water miscibility. 2-Methyltetrahydropyran (2-MeTHP) emerges as a superior alternative, offering a unique combination of properties that enhance reaction efficiency, simplify product isolation, and improve overall process safety.

Advantages of this compound (2-MeTHP)

2-MeTHP is a cyclic ether that serves as an excellent solvent for organometallic chemistry, particularly for the preparation and reaction of Grignard reagents.[1] Its advantages stem from its distinct physical and chemical properties compared to traditional solvents.

-

Higher Reaction Temperatures: With a boiling point of 101-103 °C, 2-MeTHP allows for reactions to be conducted at significantly higher temperatures than THF (boiling point ~66 °C).[1][2] This can accelerate reaction rates, drive sluggish reactions to completion, and improve process throughput.

-

Simplified Work-up and Product Isolation: A key advantage of using tetrahydropyran-based solvents is their limited miscibility with water.[3] Unlike THF, which is fully miscible with water and complicates aqueous work-ups, 2-MeTHP facilitates a clean phase separation.[3] After quenching the reaction with an aqueous solution, the product is retained in the 2-MeTHP layer, which can be easily separated, eliminating the need for additional extraction solvents like toluene (B28343) or ethyl acetate.[3]

-

Enhanced Stability and Safety: 2-MeTHP is a stable solvent, ideal for the synthesis and catalytic reactions of metal-organic compounds.[1] While all ethers can form peroxides, the handling of flammable liquids like 2-MeTHP requires standard safety precautions, such as working in a well-ventilated area away from ignition sources.[1]

Data Presentation

The following tables summarize the physical properties of 2-MeTHP compared to THF and showcase the high yields achievable in Grignard reactions using a closely related solvent, tetrahydropyran (B127337), as a proxy for expected performance.

Table 1: Comparison of Solvent Physical Properties

| Property | This compound (2-MeTHP) | Tetrahydrofuran (THF) |

| Molecular Formula | C₆H₁₂O | C₄H₈O |

| Boiling Point | 101-103 °C[1] | ~66 °C[2] |

| Density | 0.868 g/cm³ (at 11 °C)[1] | ~0.889 g/cm³ (at 20 °C) |

| Water Miscibility | Low / Immiscible[3] | Fully Miscible[2] |

Table 2: Example Yield of a Grignard Reaction in Tetrahydropyran

This example from a published patent demonstrates the high efficiency of tetrahydropyran as a solvent for a Grignard reaction, indicating the expected performance for 2-MeTHP.

| Grignard Reagent | Electrophile | Solvent | Yield | Reference |

| Methylmagnesium Iodide | Benzaldehyde | Tetrahydropyran | 92% | JP2008001647A[3] |

Experimental Protocols

General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Anhydrous solvents and reagents are essential for success.[4]

Protocol 1: Preparation of a Grignard Reagent in 2-MeTHP

This protocol describes the formation of a Grignard reagent from an organic halide and magnesium turnings.

Materials:

-

Magnesium turnings (1.2 equivalents)

-

Organic halide (e.g., methyl iodide, bromobenzene) (1.0 equivalent)

-

Anhydrous this compound (2-MeTHP)

-

Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)[3][4]

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

-

Magnesium Activation: Place the magnesium turnings in the flask under a positive pressure of inert gas. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[3][4]

-

Solvent Addition: Add enough anhydrous 2-MeTHP to cover the magnesium turnings.

-

Initiation: In the dropping funnel, prepare a solution of the organic halide in anhydrous 2-MeTHP. Add a small portion of this solution to the magnesium suspension. The reaction is typically initiated by gentle warming, and initiation is indicated by the disappearance of the iodine color and/or spontaneous bubbling.[4]

-

Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction may sustain the reflux. If necessary, use a heating mantle to maintain the temperature.[3]

-

Completion: After the addition is complete, continue to stir the mixture under gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution will typically be a cloudy gray or brown mixture.[3][4]

Protocol 2: Reaction of Grignard Reagent with an Electrophile

This protocol describes the reaction of the prepared Grignard reagent with a carbonyl compound.

Materials:

-

Freshly prepared Grignard reagent in 2-MeTHP (1.1 equivalents)

-

Electrophile (e.g., ketone, aldehyde, ester) (1.0 equivalent)

-

Anhydrous this compound (2-MeTHP)

Procedure:

-

Setup: In a separate dry, inert-atmosphere flask, prepare a solution of the electrophile in anhydrous 2-MeTHP.

-